molecular formula C12H16ClN3O4S B2388417 6-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride CAS No. 1269151-32-7

6-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride

Cat. No.: B2388417
CAS No.: 1269151-32-7
M. Wt: 333.79
InChI Key: DXAYLNDJLHTFQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 6-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride involves several steps. One common synthetic route includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

6-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride involves its interaction with specific molecular targets. For example, in the context of anti-HIV activity, it may inhibit viral replication by binding to viral enzymes or proteins . The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

6-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

6-piperazin-1-ylsulfonyl-4H-1,4-benzoxazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S.ClH/c16-12-8-19-11-2-1-9(7-10(11)14-12)20(17,18)15-5-3-13-4-6-15;/h1-2,7,13H,3-6,8H2,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAYLNDJLHTFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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